molecular formula C16H20N2O3 B3890078 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide

Cat. No.: B3890078
M. Wt: 288.34 g/mol
InChI Key: JFGMNKCERCGUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

1-ethyl-4-hydroxy-N-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-18-12-8-6-5-7-11(12)14(19)13(16(18)21)15(20)17-9-10(2)3/h5-8,10,19H,4,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGMNKCERCGUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the quinoline core structure. Common starting materials include anthranilic acid derivatives and ethyl acetoacetate.

    Cyclization: The cyclization of these starting materials in the presence of a suitable catalyst, such as polyphosphoric acid, leads to the formation of the quinoline ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide undergoes several types of chemical reactions :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoline ring to its dihydroquinoline form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.

    Amidation: The carboxylic acid group can be converted to amides using reagents such as isobutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide involves its interaction with specific molecular targets and pathways :

    DNA Gyrase Inhibition: The compound inhibits DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial activity.

    Topoisomerase Inhibition: It also inhibits DNA topoisomerases, which are involved in the regulation of DNA supercoiling and are critical for cell division and proliferation.

    Pathways: The compound’s interaction with these enzymes affects various cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide can be compared with other similar compounds :

    4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring. They exhibit diverse biological activities and are used in various applications.

    Quinolone Derivatives: Other quinolone derivatives, such as nalidixic acid and oxolinic acid, have similar antibacterial properties but differ in their specific molecular structures and mechanisms of action.

    Quinoline-2,4-diones: These compounds have a similar quinoline core but differ in the oxidation state and functional groups, leading to different chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide
Reactant of Route 2
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1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide

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